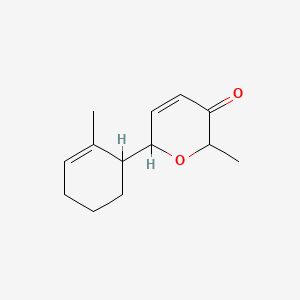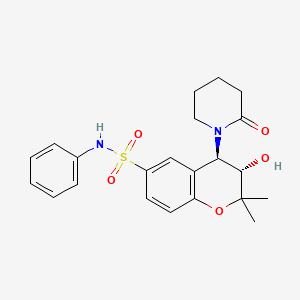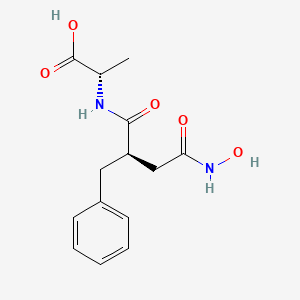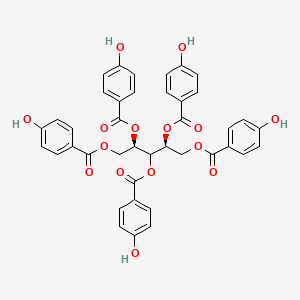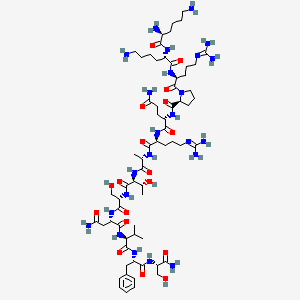
醋酸氢化可的松
描述
醋酸氢化可的松是一种合成皮质类固醇,主要用于兽药。它是氢化可的松(皮质醇)与乙酸和丙酸的酯。 该化合物以其强大的抗炎和免疫抑制特性而闻名,使其在治疗动物各种皮肤病(皮肤病)方面有效 .
科学研究应用
醋酸氢化可的松具有广泛的科学研究应用,包括:
化学: 用作研究酯化和水解反应的模型化合物。
生物学: 研究其对细胞过程和基因表达的影响。
医学: 用于兽药,治疗皮质类固醇反应性皮肤病的炎症和瘙痒症状。
工业: 用于配制用于兽医的局部乳膏和喷雾剂.
作用机制
醋酸氢化可的松通过与细胞质糖皮质激素受体结合来发挥其作用。结合后,受体-配体复合物转运至细胞核,在那里它与靶基因启动子区域的糖皮质激素反应元件(GRE)相互作用。 这种相互作用导致抑制促炎基因和促进抗炎基因,从而导致炎症和免疫反应减少 .
类似化合物:
醋酸氢化可的松: 氢化可的松的另一种酯,用于类似的抗炎目的。
泼尼松龙: 一种合成糖皮质激素,具有类似的抗炎特性。
地塞米松: 一种更强效的糖皮质激素,因其抗炎和免疫抑制作用而使用.
独特性: 醋酸氢化可的松的独特性在于其二酯形成,这增强了其通过皮肤的传输,并延长了其在受影响区域的保留时间。 这使得与其他皮质类固醇相比,它在较低剂量下有效 .
生化分析
Biochemical Properties
Hydrocortisone aceponate interacts with the cytosolic glucocorticoid receptor . Upon binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction influences the expression of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha .
Cellular Effects
Hydrocortisone aceponate has a significant impact on various types of cells and cellular processes. It suppresses cell-mediated immunity by reducing cytokine production, which in turn limits T cell proliferation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of hydrocortisone aceponate involves binding to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that moves into the cell nucleus and binds to glucocorticoid response elements in the promoter region of target genes . This binding interaction leads to changes in gene expression, including the inhibition of genes coding for various cytokines .
Temporal Effects in Laboratory Settings
Hydrocortisone aceponate is a relatively stable substance, showing no significant sign of degradation after 12 months of storage under long-term and accelerated conditions . Modest instability was noted on exposure to light, suggesting that the substance should be stored protected from light .
Dosage Effects in Animal Models
The effects of hydrocortisone aceponate can vary with different dosages in animal models . The recommended dosage for dogs, for example, is 1.52 µg of hydrocortisone aceponate per cm² of affected skin per day . This dosage can be achieved with two pump spray activations over a surface equivalent to a square of 10 cm x 10 cm .
Metabolic Pathways
Hydrocortisone aceponate is primarily metabolized in the liver via the CYP3A4 enzyme . After metabolism, corticosteroids are excreted by the kidneys, and some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
It is known that after binding to the glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus .
Subcellular Localization
The subcellular localization of hydrocortisone aceponate is primarily in the cytosol, where it binds to the glucocorticoid receptor . After this binding event, the receptor-ligand complex translocates into the cell nucleus , indicating that hydrocortisone aceponate can be found both in the cytosol and the nucleus of the cell.
准备方法
合成路线和反应条件: 醋酸氢化可的松是通过氢化可的松与乙酸和丙酸的酯化反应合成的。该反应通常涉及使用酸催化剂来促进酯化过程。 反应条件包括保持受控的温度和pH值,以确保形成所需的酯,而不会发生明显的副反应 .
工业生产方法: 在工业环境中,醋酸氢化可的松是通过类似的酯化过程生产的,但规模更大。该过程涉及使用高纯度起始原料和严格的质量控制措施,以确保最终产品的均一性和纯度。 工业生产还包括净化和稳定化化合物的步骤,以提高其货架寿命 .
化学反应分析
反应类型: 醋酸氢化可的松会经历各种化学反应,包括:
氧化: 此反应会导致酮和羧酸的形成。
还原: 还原反应可以将酮转化为醇。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 酸或碱催化剂通常用于促进取代反应.
主要形成的产物:
氧化: 形成酮和羧酸。
还原: 形成醇。
取代: 根据使用的取代基,形成不同的酯.
相似化合物的比较
Hydrocortisone acetate: Another ester of hydrocortisone, used for similar anti-inflammatory purposes.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness: Hydrocortisone aceponate is unique due to its diester formation, which enhances its transmission through the skin and prolongs its retention in the affected area. This makes it effective at lower doses compared to other corticosteroids .
属性
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMYAOAMQLLPK-FZNHGJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
| Record name | Hydrocortisone aceponate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14538 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74050-20-7 | |
| Record name | Hydrocortisone aceponate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone aceponate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone aceponate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14538 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE ACEPONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hydrocortisone aceponate (HCA) and how does it work?
A1: HCA is a non-halogenated, double-esterified topical glucocorticoid. Like other glucocorticoids, it works by binding to glucocorticoid receptors in the skin. This binding leads to a cascade of downstream effects, including the inhibition of inflammatory mediators like prostaglandins and leukotrienes. [, , , ]
Q2: What makes HCA different from other topical glucocorticoids?
A2: HCA is a double ester, which means it has been modified to enhance its penetration into the skin while minimizing systemic absorption. This characteristic contributes to its favorable safety profile. [, , , ]
Q3: What is the molecular formula and weight of HCA?
A3: Unfortunately, the provided research articles do not explicitly mention the molecular formula or weight of HCA.
Q4: What skin conditions is HCA used to treat?
A4: HCA has been shown to be effective in treating various steroid-responsive dermatoses in humans and animals. These include atopic dermatitis, erythemato-ceruminous otitis externa, and flea allergy dermatitis. [, , , , , , , , , , ]
Q5: What is the evidence for HCA’s efficacy in treating canine atopic dermatitis?
A6: Several studies have investigated HCA for canine atopic dermatitis. A randomized controlled trial found HCA spray significantly reduced clinical signs compared to placebo over 28 days. Another study demonstrated comparable efficacy to oral ciclosporin over 84 days. [, ]
Q6: Can HCA be used in cats?
A7: While not licensed for use in cats, an open-label pilot study suggested HCA spray might be effective and safe in managing presumed feline allergic dermatitis. Further research is needed to confirm these findings. []
Q7: Does HCA cause skin atrophy?
A9: HCA exhibits a lower tendency to cause skin atrophy compared to some other potent topical glucocorticoids. Studies using high-frequency ultrasound have shown that HCA did not induce significant skin thinning, unlike betamethasone-17-valerate. []
Q8: How is HCA absorbed and metabolized?
A11: HCA, being a double ester, undergoes hydrolysis in the skin, converting it to its active form, hydrocortisone. This process allows for a controlled release and reduces the risk of systemic side effects associated with direct glucocorticoid application. [, ]
Q9: What are the advantages of HCA being formulated as a spray?
A12: The spray formulation allows for convenient and even application, particularly in hairy areas. It also enhances drug delivery by increasing the surface area of contact with the skin. [, , , , ]
Q10: Are there any other novel drug delivery systems being explored for HCA?
A13: While the provided research mainly focuses on topical application via creams and sprays, transdermal sprays have been researched for other hormone deliveries, potentially opening avenues for HCA delivery as well. []
Q11: What are the future research directions for HCA?
A14: Further research could explore alternative delivery systems for HCA to improve efficacy and patient compliance. Additionally, investigating its use in other inflammatory skin conditions and expanding its application in veterinary medicine could be beneficial. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


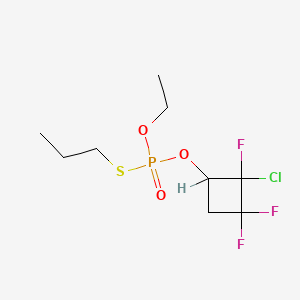
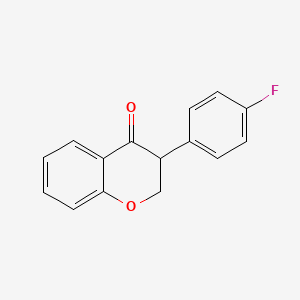
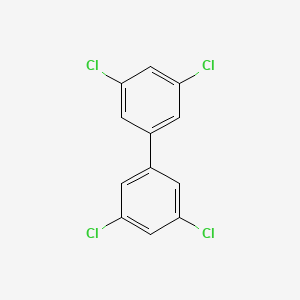
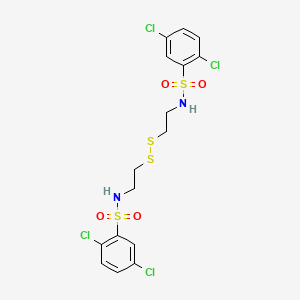
![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)
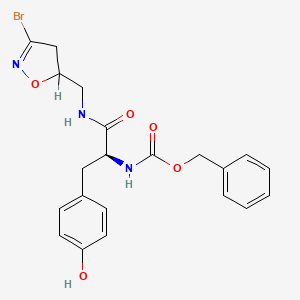
![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)
